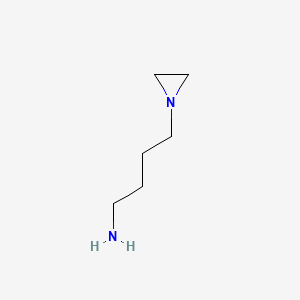

N-(4-Aminobutyl)aziridine

Description

Properties

IUPAC Name |

4-(aziridin-1-yl)butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c7-3-1-2-4-8-5-6-8/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEXPPLODIFVQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60178133 | |

| Record name | N-(4-Aminobutyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23545-51-9 | |

| Record name | N-(4-Aminobutyl)aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023545519 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(4-Aminobutyl)aziridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60178133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Aziridinium Tosylate Precursors

The precursor 4-[(aziridin-2-yl)butyl]ammonium tosylate is prepared via intramolecular cyclization of a linear diamine derivative. For example, treatment of 4-aminobutanol with p-toluenesulfonyl chloride in the presence of triethylamine yields the corresponding tosylate. Subsequent exposure to a Lewis acid (e.g., BF₃·OEt₂) induces cyclization, forming the aziridinium ion.

Nucleophilic Amination

The aziridinium ion undergoes nucleophilic attack by ammonia or a protected amine source. Using aqueous ammonia at elevated temperatures (60–80°C) opens the strained ring, yielding this compound after deprotection. This method achieves moderate yields (45–60%) but requires stringent pH control to minimize polymerization.

Gabriel Synthesis with Aziridine Alkylation

The Gabriel synthesis offers a robust route to primary amines while avoiding over-alkylation. Adapted for this compound, this method proceeds as follows:

Phthalimide Protection

4-bromobutylphthalimide is synthesized by reacting 1,4-dibromobutane with potassium phthalimide in dimethylformamide (DMF). This step installs the phthaloyl protecting group on the terminal amine.

Aziridine Ring Formation

The brominated intermediate is treated with sodium azide in a polar aprotic solvent (e.g., DMSO), followed by Staudinger reduction to generate the primary amine. Cyclization is induced via Wenker reaction conditions (H₂SO₄, 110°C), forming the aziridine ring.

This method achieves higher yields (65–75%) but involves multiple protection/deprotection steps, increasing operational complexity.

Reductive Amination of Aziridinecarboxaldehydes

Reductive amination provides a direct route to secondary amines. For this compound, this approach requires synthesizing an aziridine-containing aldehyde:

Aldehyde Synthesis

Aziridine-2-carboxaldehyde is prepared via oxidation of aziridine methanol using pyridinium chlorochromate (PCC) in dichloromethane. The aldehyde is then condensed with 4-aminobutanol in the presence of a reducing agent (NaBH₃CN).

Yields for this route are variable (50–70%), depending on the efficiency of the reduction step.

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Aziridinium ring-opening | 45–60 | Mild conditions, minimal side products | Requires toxic Lewis acids |

| Gabriel synthesis | 65–75 | High purity, scalable | Multi-step, time-intensive |

| Reductive amination | 50–70 | Direct amine incorporation | Sensitive to moisture and oxygen |

Mechanistic Considerations and Challenges

Ring Strain and Reactivity

The 60° bond angles in aziridine render it highly reactive toward nucleophiles. During synthesis, competing polymerization must be suppressed using low temperatures (-20°C) and dilute reaction conditions.

Steric and Electronic Effects

Bulky substituents on the aziridine nitrogen (e.g., pyridinium groups) can stabilize intermediates but complicate final deprotection. Electronic effects from the aminobutyl chain also influence reaction pathways, necessitating tailored catalysts.

Analytical Validation and Characterization

Successful synthesis is confirmed via:

-

¹H NMR : Aziridine protons resonate as distinct triplets (δ 1.5–2.0 ppm), while the aminobutyl chain shows multiplet signals (δ 2.7–3.2 ppm).

-

IR Spectroscopy : N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) validate the amine and aziridine functionalities.

-

Mass Spectrometry : Molecular ion peak at m/z 114.19 confirms the molecular formula C₆H₁₄N₂.

Industrial and Research Applications

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions: N-(4-Aminobutyl)aziridine undergoes various chemical reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The aziridine ring is particularly reactive due to its ring strain, making it susceptible to nucleophilic attack .

Common Reagents and Conditions:

Nucleophilic Ring-Opening: This reaction can be catalyzed by acids or bases, leading to the formation of open-chain amines.

Major Products: The major products of these reactions include open-chain amines, hydroxylamines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Synthetic Chemistry

N-(4-Aminobutyl)aziridine serves as a crucial building block in synthetic chemistry. It is employed in the synthesis of polyamines and other nitrogen-containing compounds. The aziridine ring undergoes various chemical reactions:

- Nucleophilic Ring-Opening Reactions : The strain in the aziridine ring makes it susceptible to nucleophilic attack, leading to the formation of open-chain amines.

- Oxidation Reactions : Agents like hydrogen peroxide can oxidize this compound to yield hydroxylamines.

- Substitution Reactions : Halogenating agents can facilitate halogenation and other substitution reactions.

Recent studies have highlighted the biological potential of this compound derivatives:

- Anticancer Properties : Research indicates that aziridine phosphine oxide derivatives exhibit significant antiproliferative activity against cancer cell lines such as HeLa cells. The mechanism involves cell cycle arrest and apoptosis induction, suggesting their potential as anticancer agents .

- Antimicrobial Activity : Some derivatives demonstrate moderate antibacterial effects against strains of Staphylococcus aureus, indicating their utility in developing new antimicrobial agents .

Polymer Chemistry

This compound is also utilized in polymer chemistry due to its ability to undergo polymerization reactions. It serves as a precursor for producing polyamines, which are important in various industrial applications such as coatings and adhesives .

Table 1: Summary of Biological Activities of this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | Observed Effect |

|---|---|---|---|

| Aziridine Phosphine Oxide | Anticancer | HeLa cells | Induced apoptosis and S-phase arrest |

| Aziridine Derivative | Antimicrobial | Staphylococcus aureus | Moderate activity with MIC values determined |

Case Study Insights

- Anticancer Activity : A study demonstrated that this compound derivatives caused significant cell cycle arrest in HeLa cells, indicating their potential for therapeutic applications against cancer .

- Antimicrobial Efficacy : Clinical isolates of Staphylococcus aureus showed varying resistance levels to aziridine derivatives, suggesting that modifications to the structure could enhance efficacy against resistant strains .

Mechanism of Action

The mechanism of action of N-(4-Aminobutyl)aziridine involves its ability to undergo nucleophilic ring-opening reactions. The aziridine ring’s strain makes it highly reactive, allowing it to interact with various nucleophiles. This reactivity is exploited in biological systems to modify proteins and nucleic acids, leading to potential therapeutic effects . The compound can form covalent bonds with target molecules, disrupting their normal function and leading to desired biological outcomes .

Comparison with Similar Compounds

Structural Analogs: Aziridine Derivatives

Aziridine derivatives vary significantly in biological activity and physicochemical properties based on substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Aziridine Derivatives

*Molecular weights calculated based on systematic naming conventions.

Key Findings :

- Substituent Effects: The aminobutyl chain in this compound enhances its ability to mimic putrescine, enabling competitive inhibition of cellular uptake. In contrast, nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)aziridine) likely exhibit different interactions due to the electron-withdrawing nitro group, which may reduce affinity for polyamine transporters but increase reactivity and toxicity .

- Cytotoxicity: this compound’s cytotoxicity is linked to its aziridine ring, which can alkylate cellular components, and its amine group, which facilitates cellular entry. Nitrophenyl analogs may pose additional risks due to nitro group-derived reactive intermediates .

Functional Analogs: Polyamines and Amine Derivatives

Putrescine (C₄H₁₂N₂)

- Role : A natural diamine critical for cell growth and differentiation.

- Comparison: this compound acts as a putrescine analog but with higher potency in uptake inhibition due to its rigid aziridine structure. Bulky substituents in other analogs (e.g., N-alkylated derivatives) reduce inhibitory efficacy, highlighting the importance of a linear, flexible chain for transporter binding .

N-(4-Aminophenyl)acetamide (C₈H₁₀N₂O)

Biological Activity

N-(4-Aminobutyl)aziridine, also known as 1-Aziridinebutanamine, is an organic compound characterized by a three-membered aziridine ring attached to a butylamine chain. Its molecular formula is C6H14N2. This compound has garnered attention due to its biological activities, particularly in the fields of medicinal chemistry and pharmacology, where it exhibits potential therapeutic effects through various mechanisms.

This compound can be synthesized through several methods, including the cyclization of haloamines or amino alcohols. For instance, reacting 4-chlorobutanamine with a base can yield this compound via intramolecular nucleophilic substitution. The aziridine ring's inherent strain makes it highly reactive, enabling it to undergo nucleophilic ring-opening reactions, oxidation, and substitution reactions.

Biological Activities

The biological activities of this compound are diverse, encompassing antimicrobial and anticancer properties. Below are detailed findings from various studies:

Antimicrobial Activity

This compound and its derivatives have been evaluated for their antimicrobial efficacy against various bacterial strains. Research indicates that certain aziridine derivatives exhibit promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from aziridines showed minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA), outperforming traditional antibiotics like ampicillin and streptomycin .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Aziridine Derivative 1 | 16-32 | MRSA |

| Aziridine Derivative 2 | 8-16 | Escherichia coli |

| Aziridine Derivative 3 | 32-64 | Staphylococcus epidermidis |

Anticancer Activity

The anticancer potential of this compound has also been explored. Studies demonstrate that aziridine-containing compounds can induce significant cytotoxic effects on cancer cell lines such as HeLa cells. The mechanism involves disrupting the cell cycle, particularly causing arrest in the S phase of replication .

In one study, aziridine derivatives were shown to increase the number of cells in the sub-G1 phase, indicating apoptosis, alongside their antiproliferative effects . The following table summarizes the cytotoxic effects observed:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Aziridine Derivative A | HeLa | 10 | S-phase arrest |

| Aziridine Derivative B | L929 | 15 | Apoptosis induction |

| Aziridine Derivative C | MCF-7 | 25 | Cell cycle disruption |

The mechanism of action for this compound primarily involves its ability to undergo nucleophilic reactions due to the strain in the aziridine ring. This reactivity allows it to modify proteins and nucleic acids, which can lead to therapeutic effects. The compound's interaction with biological molecules can result in the formation of stable complexes that alter cellular functions.

Case Studies

Several case studies have highlighted this compound's potential in drug development:

- Study on Antitumor Activity : A series of aziridine derivatives were synthesized and tested for their cytotoxicity against various cancer cell lines. One derivative demonstrated an IC50 value of 10 µM against HeLa cells, indicating strong antitumor activity while showing minimal toxicity to normal cells .

- Antibacterial Efficacy : A comparative study evaluated the antibacterial properties of several aziridines against clinical isolates of MRSA. Results indicated that specific derivatives exhibited superior efficacy compared to conventional antibiotics, suggesting their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing N-(4-Aminobutyl)aziridine derivatives, and how can ring-opening side reactions be mitigated?

- Methodological Answer : N-Substituted aziridines are typically synthesized via cyclization of β-amino alcohols or transition-metal-catalyzed aziridination of alkenes. For N-(4-Aminobutyl) derivatives, introducing the aminobutyl group via nucleophilic substitution or reductive amination requires careful control of stoichiometry to avoid over-alkylation. Catalytic methods (e.g., using copper or iron catalysts) can enhance regioselectivity. Post-synthetic purification via column chromatography under inert conditions is critical to prevent ring-opening by moisture or acids .

Q. Which analytical techniques are most reliable for structural confirmation of this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) is essential for verifying molecular formulas, particularly distinguishing between isomeric products. Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy is critical for resolving aziridine ring connectivity and substituent orientation. For example, HMBC correlations between the aziridine protons and the sulfonyl group in N-tosyl derivatives confirm substitution patterns .

Q. What are the optimal storage conditions for this compound to maintain stability?

- Methodological Answer : Due to the reactivity of the aziridine ring, store the compound under inert gas (argon/nitrogen) at –20°C in airtight, light-resistant containers. Use desiccants (e.g., molecular sieves) to prevent hydrolysis. Safety protocols include wearing nitrile gloves, eye protection, and working in a fume hood, as aziridines are potential alkylating agents .

Advanced Research Questions

Q. How does the N-(4-Aminobutyl) group influence DNA intercalation in acridine-based analogs, and what experimental models validate sequence selectivity?

- Methodological Answer : In acridine-4-carboxamide derivatives, the N-(4-Aminobutyl) side chain enhances DNA binding through electrostatic interactions with phosphate backbones. Competitive fluorescence displacement assays (e.g., using ethidium bromide) and thermal denaturation studies quantify intercalation efficiency. For sequence selectivity, gel electrophoresis with restriction enzyme-digested DNA or footprinting assays identifies preferential binding sites .

Q. What mechanistic insights guide the design of N-(4-Aminobutyl)guanidine derivatives as inhibitors of hDDAH-1, and how is inhibitory potency quantified?

- Methodological Answer : Structure-activity relationship (SAR) studies focus on optimizing the guanidine moiety's interaction with the hDDAH-1 catalytic site. Enzymatic assays using UV-Vis spectroscopy monitor the hydrolysis of N-ω-methyl-L-arginine (substrate) to citrulline. IC₅₀ values are determined via dose-response curves, while X-ray crystallography or molecular docking validates binding modes .

Q. How do solvent effects and temperature modulate the regioselectivity of nucleophilic ring-opening in this compound systems?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SN2 ring-opening, favoring attack at the less hindered aziridine carbon. Elevated temperatures (60–80°C) increase reaction rates but may promote side reactions. Kinetic studies using in situ NMR or HPLC track product ratios, while computational studies (DFT) predict regioselectivity based on frontier molecular orbitals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.